molecular formula C12H17ClO2S B1622426 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride CAS No. 70823-04-0

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Cat. No. B1622426
CAS RN: 70823-04-0
M. Wt: 260.78 g/mol
InChI Key: HZWYWYSLHBTTRW-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride, also known as TBMS or TBPS, is an organic compound commonly used in the synthesis of organic compounds and in the field of medicinal chemistry. It is a powerful reagent used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. TBMS is a white crystalline solid with a melting point of 101°C and a boiling point of 270°C. It is soluble in most organic solvents and is stable under normal laboratory conditions.

Scientific Research Applications

Synthesis of Redox-Active Ligands

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is used in the synthesis of redox-active ligands. For instance, a six-coordinated indium(III) complex bearing two types of redox-active ligands was synthesized using this compound . This complex has potential applications in photochemical charge-transfer and nonlinear optics .

Condensation Reactions

This compound is used in acid-catalyzed condensation reactions. For example, it has been used in a condensation reaction with glyoxal in aqueous H2SO4, aqueous acetonitrile, and acetone . This reaction has potential applications in the synthesis of symmetric and asymmetric aromatic sulfones .

Synthesis of Aromatic Sulfones

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride can be used in the synthesis of aromatic sulfones. A new synthetic strategy has been suggested that can reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones via the Brønsted acid-catalyzed Friedel–Crafts reaction .

Synthesis of Aromatic Sulfanes

This compound can also be used in the synthesis of aromatic sulfanes. The condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride and formaldehyde resulted in 1,3,5-tris ( (4- (tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .

Synthesis of Aromatic Disulfanes

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride can be used in the synthesis of aromatic disulfanes. It has been discovered for the first time that the Friedel–Crafts reaction takes place between sulfonamide and the aromatic compound .

Synthesis of Polypropylene Nucleator

This compound is used in the synthesis of 2, 2’- methylene-bis (4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), a nucleator of polypropylene . This nucleator is prepared with homemade 2,2-methylene-bis (4,6-di-tert-butyl-phenyl) phosphorus oxychloride as raw materials by means of hydrolysis and neutralization .

Mechanism of Action

Target of Action

The primary target of 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride is amines . As an amine reactive reagent , it interacts with amines in biochemical reactions.

Mode of Action

The compound’s interaction with its targets involves the formation of sulfonamides . This reaction is facilitated by the presence of a sulfonyl chloride group in the compound, which is highly reactive towards amines .

Pharmacokinetics

Its physical properties such as its solid state , and its predicted melting point of 114.96° C and boiling point of 324.12° C suggest that it may have low bioavailability due to poor solubility.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the reactivity of the compound towards amines might be affected by the pH of the environment. Furthermore, the compound’s stability might be influenced by temperature, as suggested by its storage recommendation at room temperature .

properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWYWYSLHBTTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397620
Record name 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

CAS RN

70823-04-0
Record name 4-tert-butyl-2,6-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

85 ml Chlorosulphonic acid (1.3 mole) was added to a mixture of 81 g (0.5 mole) 3,5 -dimethyl-tert.-butylbenzene at 0± 2° C. The reaction mixture was stirred at 0° C. for 1.5 hours, poured on ice and the layers were separated. The organic layer was washed with water, sodium bicarbonate, and water and was then dried with sodium sulphate. The solvent was removed in vacuum giving pale-yellow crystals of the title compound, m.p. 65° C.
Quantity
85 mL
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized as described for 1 using 1-tert-butyl-3,5-dimethylbenzene (5.76 mL; 30.81 mmol), chlorosulfonic acid (2.46 mL; 36.96 mmol) and anhydrous dichloromethane (200 mL). The crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes (0 to 25% v/v gradient elution over 400 mL) to give the title compound as a white solid (1.60 g).
Quantity
5.76 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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